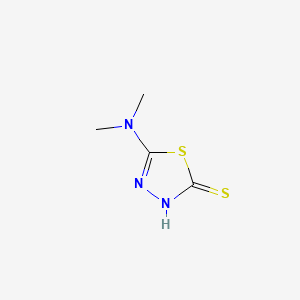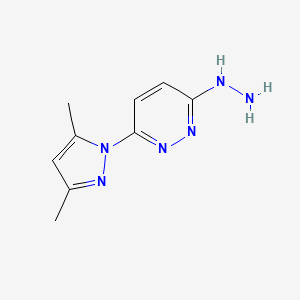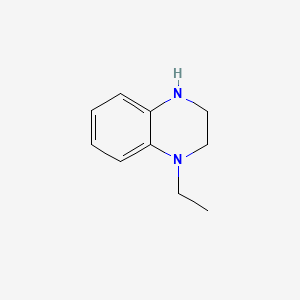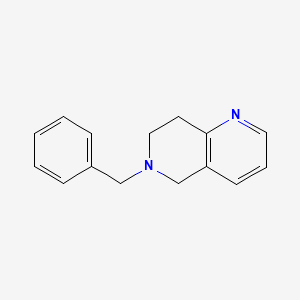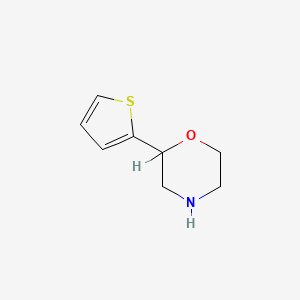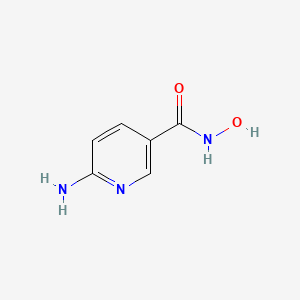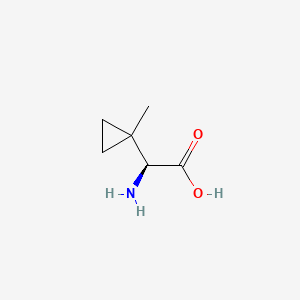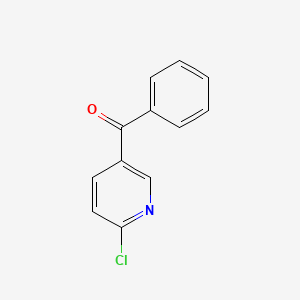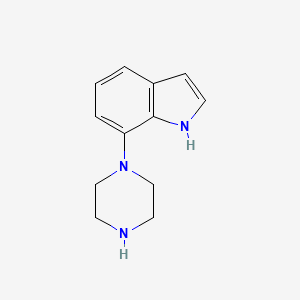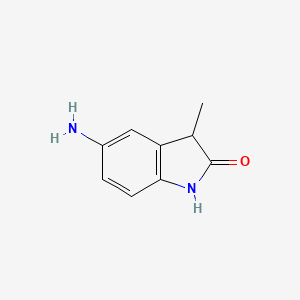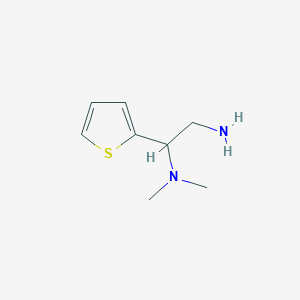
N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine
説明
N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C8H14N2S and its molecular weight is 170.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Performance in Polymerization
N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine has been utilized in catalysis, particularly in the polymerization of norbornene. A study by Kim et al. (2022) demonstrated that Co(ii) complexes supported by Schiff base ligands, including this compound, effectively catalyzed the polymerization of norbornene, yielding high-molecular-weight polynorbornenes (Kim et al., 2022).
Schiff Base Ligand Analysis
Uluçam and Yenturk (2019) conducted a study focusing on the characterization of Schiff base ligands, including this compound. The ligands were analyzed using various methods, such as infrared spectroscopy and nuclear magnetic resonance, providing insight into their structural and electronic properties (Uluçam & Yenturk, 2019).
Application in Organic Electronics
In the field of organic electronics, this compound has been incorporated into novel materials for organic light-emitting diodes (OLEDs). Kim, Yokoyama, and Adachi (2012) synthesized starburst type amorphous materials including this compound, which demonstrated a significant reduction in the required driving voltage for OLEDs (Kim, Yokoyama, & Adachi, 2012).
作用機序
Target of Action
Similar compounds are often used as ligands in organic synthesis, forming stable complexes with metal ions . These complexes can act as catalysts in various reactions .
Mode of Action
As a ligand, it likely interacts with its targets (metal ions) by donating electron pairs to form coordinate bonds . This interaction can alter the electronic structure of the metal ion, potentially influencing its reactivity .
Biochemical Pathways
As a ligand, it could potentially influence a variety of biochemical pathways depending on the metal ion it complexes with and the specific reaction conditions .
Result of Action
As a ligand, its primary role would be to form complexes with metal ions, which could then participate in various reactions . The specific effects would depend on the nature of these reactions.
Action Environment
The action, efficacy, and stability of N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine can be influenced by various environmental factors . For instance, the compound is recommended to be stored at temperatures between 28°C .
生化学分析
Biochemical Properties
N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain metal ions, forming complexes that can act as homogeneous catalysts in biochemical processes . The nature of these interactions often involves coordination bonds between the nitrogen atoms of the compound and the metal ions. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing the protein’s structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, this compound can impact cell signaling pathways by interacting with key signaling proteins, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, with a storage temperature range of 2-8°C . It may undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, thereby affecting gene expression and cellular responses.
特性
IUPAC Name |
N,N-dimethyl-1-thiophen-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHCVEZJFGCTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397181 | |
| Record name | N~1~,N~1~-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790263-41-1 | |
| Record name | N1,N1-Dimethyl-1-(2-thienyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790263-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~1~-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



